![molecular formula C19H17N3O2 B2729938 N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide CAS No. 1428047-28-2](/img/structure/B2729938.png)
N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide, also known as CM-272, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of compounds known as benzamides and has been shown to exhibit potent anti-tumor activity in preclinical studies. In
Wirkmechanismus
The mechanism of action of N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell survival and growth. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, the drug has been shown to inhibit the activity of several enzymes that are involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models, this compound has been shown to reduce tumor growth and metastasis, suggesting that it may have potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide is that it has been extensively studied in preclinical models of cancer, making it a well-characterized compound for use in laboratory experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use in clinical settings. In addition, the drug's efficacy and safety in humans have not yet been fully evaluated, which will be an important consideration for further development.
Zukünftige Richtungen
There are several potential future directions for N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide research. One possibility is to further investigate the drug's mechanism of action, which may help to optimize its use in clinical settings. Another direction is to evaluate the drug's efficacy and safety in humans, which will be an important step in determining its potential as a cancer therapy. Additionally, this compound may have potential as a combination therapy with other anti-cancer drugs, which could enhance its anti-tumor activity. Finally, further research may be needed to determine the optimal dosing and administration regimen for the drug.
Synthesemethoden
The synthesis of N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide involves several steps, including the reaction of 4-(4-cyano-2-methylphenoxy)benzoyl chloride with N-(1-cyano-1-methylethyl)amine in the presence of a base. The resulting product is then purified using column chromatography to yield the final compound. The synthesis of this compound has been described in detail in a number of publications, including a patent application filed by the drug's developers.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, this compound has been shown to exhibit potent anti-tumor activity, both as a single agent and in combination with other drugs. The drug has been shown to inhibit the growth of a wide range of cancer cell types, including breast, lung, prostate, and colon cancer cells. In addition, this compound has been shown to be effective against cancer cells that are resistant to other drugs, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
4-(4-cyano-2-methylphenoxy)-N-(2-cyanopropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-10-14(11-20)4-9-17(13)24-16-7-5-15(6-8-16)18(23)22-19(2,3)12-21/h4-10H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPRTKHGPKHNCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)C(=O)NC(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.